tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a 4-methylbenzylamine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Attachment of the 4-Methylbenzylamine Moiety: The final step involves the nucleophilic substitution reaction between the piperidine derivative and 4-methylbenzylamine, typically in the presence of a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group or the 4-methylbenzylamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original moieties.
Scientific Research Applications
tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and preventing substrate conversion.
Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways and cellular responses.
Protein-Protein Interactions: The compound can disrupt or stabilize protein-protein interactions, affecting various biological processes.
Comparison with Similar Compounds
tert-Butyl 3-(((4-methylbenzyl)amino)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with different substituents on the piperidine ring.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a methylbenzylamine moiety.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Features a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[[(4-methylphenyl)methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15-7-9-16(10-8-15)12-20-13-17-6-5-11-21(14-17)18(22)23-19(2,3)4/h7-10,17,20H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNJQWEUZRJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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